1-(3-Bromonaphthalen-1-yl)cyclopropan-1-amine hydrochloride
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Overview
Description
1-(3-Bromonaphthalen-1-yl)cyclopropan-1-amine hydrochloride is a chemical compound that features a bromonaphthalene moiety attached to a cyclopropanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromonaphthalen-1-yl)cyclopropan-1-amine hydrochloride typically involves the following steps:
Bromination: The starting material, naphthalene, undergoes bromination to introduce a bromine atom at the 3-position, forming 3-bromonaphthalene.
Cyclopropanation: The 3-bromonaphthalene is then subjected to cyclopropanation, where a cyclopropane ring is formed at the 1-position.
Amination: The cyclopropane derivative is then reacted with ammonia or an amine to introduce the amine group, resulting in 1-(3-Bromonaphthalen-1-yl)cyclopropan-1-amine.
Hydrochloride Formation: Finally, the amine compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromonaphthalen-1-yl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming naphthylcyclopropanamine.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or sodium amide.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Naphthylcyclopropanamine.
Substitution: Various substituted naphthylcyclopropanamines depending on the nucleophile used.
Scientific Research Applications
1-(3-Bromonaphthalen-1-yl)cyclopropan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(3-Bromonaphthalen-1-yl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The bromonaphthalene moiety allows for π-π stacking interactions with aromatic residues in proteins, while the cyclopropanamine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(1-Bromonaphthalen-2-yl)cyclopropan-1-amine: Similar structure but with the bromine atom at the 2-position.
1-(3-Methoxyphenyl)cyclopropan-1-amine hydrochloride: Contains a methoxy group instead of a bromine atom.
1-(Oxolan-3-yl)cyclopropan-1-amine hydrochloride: Features an oxolan ring instead of a naphthalene ring.
Uniqueness
1-(3-Bromonaphthalen-1-yl)cyclopropan-1-amine hydrochloride is unique due to the presence of both a bromonaphthalene moiety and a cyclopropanamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H13BrClN |
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Molecular Weight |
298.60 g/mol |
IUPAC Name |
1-(3-bromonaphthalen-1-yl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C13H12BrN.ClH/c14-10-7-9-3-1-2-4-11(9)12(8-10)13(15)5-6-13;/h1-4,7-8H,5-6,15H2;1H |
InChI Key |
YUPAKIIYCWEZQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC(=CC3=CC=CC=C32)Br)N.Cl |
Origin of Product |
United States |
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